molecular formula C15H13ClN4O3S3 B14994431 5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B14994431
M. Wt: 428.9 g/mol
InChI Key: RFBFKJFZHKZQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a chloro group, an ethylsulfanyl group, and a methylsulfonyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through nucleophilic substitution reactions using ethylthiol as the nucleophile.

    Incorporation of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Final Coupling Reaction: The final step involves coupling the synthesized pyrimidine derivative with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine to form the desired compound.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting processes such as replication and transcription.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.

    2-amino-5-chloro-4-pyrimidinecarboxylic acid: This compound has an amino group instead of the ethylsulfanyl group.

    5-chloro-2-ethylsulfanyl-benzothiazole: This compound shares the benzothiazole moiety but lacks the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClN4O3S3

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClN4O3S3/c1-3-24-14-17-7-9(16)12(19-14)13(21)20-15-18-10-5-4-8(26(2,22)23)6-11(10)25-15/h4-7H,3H2,1-2H3,(H,18,20,21)

InChI Key

RFBFKJFZHKZQNE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.